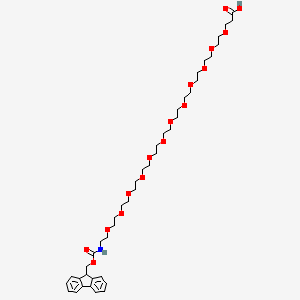

Fmoc-NH-PEG12-CH2CH2COOH

Übersicht

Beschreibung

Fmoc-NH-PEG2-CH2CH2COOH: ist eine Verbindung, die hauptsächlich als Linker bei der Synthese von Antikörper-Wirkstoff-Konjugaten (ADCs) und Proteolyse-Targeting-Chimären (PROTACs) verwendet wird. Die Verbindung enthält eine Fluorenylmethyloxycarbonyl (Fmoc)-geschützte Aminogruppe, einen Polyethylenglykol (PEG)-Spacer und eine terminale Carbonsäuregruppe. Der PEG-Spacer erhöht die Löslichkeit der Verbindung in wässrigen Medien, was sie zu einem wertvollen Werkzeug in verschiedenen biochemischen Anwendungen macht .

Wissenschaftliche Forschungsanwendungen

Chemistry:

Linker in ADCs: Used to link antibodies to cytotoxic drugs, enhancing targeted drug delivery.

PROTAC Synthesis: Acts as a linker in the synthesis of PROTACs, which are used to degrade specific proteins.

Biology:

Protein Conjugation: Facilitates the conjugation of proteins for various biochemical assays.

Medicine:

Drug Delivery: Enhances the solubility and stability of drug molecules, improving their pharmacokinetic properties.

Industry:

Wirkmechanismus

Target of Action

Fmoc-NH-PEG12-CH2CH2COOH, also known as Fmoc-N-amido-PEG12-Acid, is a PEG-based PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of bifunctional molecules that target proteins for degradation . The primary targets of this compound are proteins that are recognized by the ligands attached to the linker .

Mode of Action

This compound interacts with its targets through the formation of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of intracellular proteins. The compound, as part of a PROTAC, recruits an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome .

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The primary result of the action of this compound is the degradation of target proteins . By recruiting an E3 ubiquitin ligase to the target protein, the compound facilitates the ubiquitination and subsequent degradation of the protein . This can lead to the modulation of cellular processes in which the target protein is involved.

Action Environment

The action of this compound is influenced by the intracellular environment. The efficiency of protein degradation depends on the presence and activity of the ubiquitin-proteasome system . Additionally, the hydrophilic PEG spacer in the compound can enhance its solubility in aqueous environments , potentially influencing its efficacy and stability.

Biochemische Analyse

Biochemical Properties

Fmoc-NH-PEG12-CH2CH2COOH plays a significant role in biochemical reactions. It is useful in peptide synthesis and biomolecule synthesis . For example, it can be used to tether peptides to proteins or other large biomolecules, such as nucleic acids . The attachment of the hydrophobic peptide, NH2-PEG12, can effectively reduce aggregation .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form stable amide bonds. The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Fmoc-NH-PEG2-CH2CH2COOH umfasst typischerweise die folgenden Schritte:

Fmoc-Schutz: Die Aminogruppe wird mit der Fmoc-Gruppe geschützt, um unerwünschte Reaktionen in nachfolgenden Schritten zu verhindern.

PEGylierung: Der PEG-Spacer wird eingeführt, um die Löslichkeit und Flexibilität zu verbessern.

Carboxylierung: Die terminale Carbonsäuregruppe wird hinzugefügt, um die Konjugation mit anderen Molekülen zu ermöglichen.

Industrielle Produktionsmethoden: Die industrielle Produktion von Fmoc-NH-PEG2-CH2CH2COOH folgt ähnlichen Synthesewegen, jedoch im größeren Maßstab. Der Prozess umfasst:

Bulk-Synthese: Große Mengen an Ausgangsmaterialien werden unter kontrollierten Bedingungen umgesetzt.

Reinigung: Das Produkt wird mit Techniken wie Kristallisation oder Chromatographie gereinigt.

Qualitätskontrolle: Das Endprodukt wird strengen Qualitätskontrolltests unterzogen, um Reinheit und Konsistenz zu gewährleisten

Chemische Reaktionsanalyse

Arten von Reaktionen:

Entschützung: Die Fmoc-Gruppe kann unter basischen Bedingungen entfernt werden, um das freie Amin freizulegen.

Amidbindungsbildung: Die terminale Carbonsäure kann mit primären Aminogruppen in Gegenwart von Aktivatoren wie EDC oder HATU reagieren, um stabile Amidbindungen zu bilden.

Häufige Reagenzien und Bedingungen:

Entschützung: Basische Bedingungen wie Piperidin in Dimethylformamid (DMF).

Amidbindungsbildung: Aktivatoren wie EDC (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid) oder HATU (1-[Bis(dimethylamino)methylen]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid Hexafluorophosphat).

Hauptprodukte:

Freies Amin: Wird nach Entschützung der Fmoc-Gruppe erhalten.

Amidkonjugate: Entstehen durch Reaktion der terminalen Carbonsäure mit primären Aminen

Wissenschaftliche Forschungsanwendungen

Chemie:

Linker in ADCs: Wird verwendet, um Antikörper mit zytotoxischen Medikamenten zu verbinden, wodurch die gezielte Medikamentenverabreichung verbessert wird.

PROTAC-Synthese: Dient als Linker bei der Synthese von PROTACs, die zur Degradation spezifischer Proteine verwendet werden.

Biologie:

Proteinkonjugation: Ermöglicht die Konjugation von Proteinen für verschiedene biochemische Assays.

Medizin:

Medikamentenverabreichung: Verbessert die Löslichkeit und Stabilität von Arzneimittelmolekülen, wodurch ihre pharmakokinetischen Eigenschaften verbessert werden.

Industrie:

Biokonjugation: Wird bei der Herstellung von Biokonjugaten für diagnostische und therapeutische Anwendungen eingesetzt

Wirkmechanismus

Mechanismus:

Linker-Funktion: Der PEG-Spacer sorgt für Flexibilität und Löslichkeit, während die Fmoc-geschützte Aminogruppe und die terminale Carbonsäure die Konjugation mit anderen Molekülen ermöglichen.

Molekularziele: Die Verbindung selbst hat keine spezifischen molekularen Ziele, sondern dient als vielseitiger Linker in verschiedenen biochemischen Anwendungen

Analyse Chemischer Reaktionen

Types of Reactions:

Deprotection: The Fmoc group can be removed under basic conditions to expose the free amine.

Amide Bond Formation: The terminal carboxylic acid can react with primary amine groups in the presence of activators like EDC or HATU to form stable amide bonds.

Common Reagents and Conditions:

Deprotection: Basic conditions such as piperidine in dimethylformamide (DMF).

Amide Bond Formation: Activators like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Major Products:

Free Amine: Obtained after deprotection of the Fmoc group.

Amide Conjugates: Formed by reacting the terminal carboxylic acid with primary amines

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Fmoc-NH-PEG2-CH2COOH: Ähnliche Struktur, jedoch mit einem kürzeren PEG-Spacer.

Fmoc-NH-PEG30-CH2CH2COOH: Enthält einen längeren PEG-Spacer, der eine größere Flexibilität und Löslichkeit bietet.

Einzigartigkeit:

Optimale PEG-Länge: Der PEG2-Spacer in Fmoc-NH-PEG2-CH2CH2COOH bietet ein Gleichgewicht zwischen Löslichkeit und Flexibilität, wodurch er für eine Vielzahl von Anwendungen geeignet ist.

Vielseitigkeit: Die Kombination aus Fmoc-Schutz, PEG-Spacer und terminaler Carbonsäure macht ihn zu einem vielseitigen Werkzeug sowohl in der Forschung als auch in industriellen Anwendungen

Eigenschaften

IUPAC Name |

3-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO6/c24-21(25)9-11-27-13-14-28-12-10-23-22(26)29-15-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20H,9-15H2,(H,23,26)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWHLFJJLRVOHTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70679823 | |

| Record name | 1-(9H-Fluoren-9-yl)-3-oxo-2,7,10-trioxa-4-azatridecan-13-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850312-72-0, 872679-70-4 | |

| Record name | α-(2-Carboxyethyl)-ω-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethoxy]-PEG | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850312-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(9H-Fluoren-9-yl)-3-oxo-2,7,10-trioxa-4-azatridecan-13-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]ethoxy}propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.